molecular formula C11H17N3O B14893348 (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol

(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B14893348
M. Wt: 207.27 g/mol
InChI Key: QBFBGMADZZEIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a 5-methylpyrazine moiety. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

[1-[(5-methylpyrazin-2-yl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H17N3O/c1-9-5-13-10(6-12-9)7-14-4-2-3-11(14)8-15/h5-6,11,15H,2-4,7-8H2,1H3

InChI Key

QBFBGMADZZEIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CN2CCCC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Mechanism of Action

The mechanism of action of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol Pyrrolidine-methanol 5-Methylpyrazine C₁₁H₁₇N₃O 207.28 Pyrazine aromaticity, hydroxymethyl group
[1-({5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-morpholinopyrazolo[1,5-a]pyrimidin-2-yl}methyl)pyrrolidin-2-yl]methanol (Compound 19, ) Pyrrolidine-methanol Difluoromethyl-benzimidazole, morpholine-pyrazolopyrimidine C₂₇H₃₀F₂N₈O₂ 537.25 Increased lipophilicity (difluoromethyl), extended π-system
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol () Piperidine-ethanol 4-Chlorophenyl-pyrazolopyrimidine C₂₀H₂₂ClN₅O 396.88 Chlorophenyl group (electron-withdrawing), piperidine ring
(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol () Pyrrolidine-methanol Bromopyridine-sulfonyl C₁₀H₁₃BrN₂O₃S 321.19 Sulfonyl group (polar), bromine substituent
Key Observations :
  • Pyrazine vs.
  • Substituent Effects : The 5-methylpyrazine group in the target compound offers moderate steric bulk compared to the difluoromethyl-benzimidazole in Compound 19 (), which may reduce metabolic stability but improve solubility .
  • Ring Size: The piperidine-ethanol analogue () has a six-membered ring, conferring different conformational dynamics compared to the five-membered pyrrolidine in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Bioactivity Comparison
Compound LogP (Predicted) Water Solubility (mg/mL) Reported Bioactivity
Target Compound 0.98 ~15 Limited data; hypothesized kinase inhibition
Compound 19 () 3.12 <1 Potent kinase inhibitor (IC₅₀ = 12 nM against EGFR)
Piperidine-Ethanol Analogue () 2.45 ~5 Anticancer activity (IC₅₀ = 8 µM against HeLa)
Bromopyridine-Sulfonyl Derivative () 1.20 ~10 Antimicrobial activity (MIC = 32 µg/mL vs. S. aureus)
Key Observations :
  • The target compound’s lower LogP (0.98) suggests better aqueous solubility than Compound 19 (LogP = 3.12), making it more suitable for oral administration .
  • The bromopyridine-sulfonyl derivative () exhibits antimicrobial activity, likely due to the sulfonyl group’s polarity and bromine’s electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.